Physicochemical Property Differentiation from 4-Benzylpiperidine-1-carboxylic Acid
Compared to the unsubstituted 4-benzylpiperidine-1-carboxylic acid, the target compound incorporates a 3-methoxy group that increases topological polar surface area (TPSA) from 40.5 Ų to 49.8 Ų and adds one hydrogen bond acceptor (3 vs. 2) while maintaining equivalent lipophilicity (XLogP3 = 2.5 for both) [1][2]. The additional rotatable bond (3 vs. 2) and increased molecular weight (249.30 vs. 219.28 g/mol) reflect greater conformational flexibility and steric bulk.
| Evidence Dimension | Computed physicochemical properties (PubChem Cactvs/XLogP3) |
|---|---|
| Target Compound Data | MW 249.30 g/mol, XLogP3 2.5, HBD 1, HBA 3, RotBonds 3, TPSA 49.8 Ų |
| Comparator Or Baseline | 4-Benzylpiperidine-1-carboxylic acid: MW 219.28 g/mol, XLogP3 2.5, HBD 1, HBA 2, RotBonds 2, TPSA 40.5 Ų |
| Quantified Difference | ΔMW +30.02; ΔHBA +1; ΔRotBonds +1; ΔTPSA +9.3 Ų (23% increase) |
| Conditions | Computed by PubChem 2.2/Cactvs 3.4.8.24; XLogP3 3.0 method |
Why This Matters
The elevated TPSA and hydrogen-bond acceptor count, without increasing logP, suggest improved aqueous solubility and potential for reduced non-specific protein binding compared to the unsubstituted benzyl analog, critical parameters for in vitro assay reliability and CNS drug candidate selection.
- [1] PubChem CID 68970289. 4-[(3-Methoxyphenyl)methyl]piperidine-1-carboxylic acid. https://pubchem.ncbi.nlm.nih.gov/compound/68970289 (accessed 2026-04-29). View Source
- [2] PubChem CID 22047749. 4-Benzylpiperidine-1-carboxylic acid. https://pubchem.ncbi.nlm.nih.gov/compound/22047749 (accessed 2026-04-29). View Source
